

oxybuprocaine charge transfer complex spectrophotometric determination

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Compound Focus: Oxybuprocaine Hydrochloride

CAS No.: 5987-82-6

Cat. No.: S520766

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Core Principles of the Methods

All three methods are based on the reaction of Oxybuprocaine HCl as an **n-electron donor** with different **π - and σ -acceptors** to form colored charge-transfer complexes, the absorbance of which can be measured spectrophotometrically [1].

- **Donor: Oxybuprocaine Hydrochloride (OXY)**
- **Acceptors:**
 - **p-Chloranilic acid (p-CA)** - π -acceptor
 - **2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)** - π -acceptor
 - **Iodine (I₂)** - σ -acceptor

Summary of Analytical Parameters

The table below summarizes the optimized parameters and validation data for each method as reported in the study [1].

Parameter	p-Chloranilic Acid (p-CA) Method	DDQ Method	Iodine Method
Acceptor Type	π -acceptor	π -acceptor	σ -acceptor
Linear Range ($\mu\text{g/mL}$)	20.0 – 220.0	10.0 – 80.0	4.0 – 44.0
Correlation Coefficient (r)	0.9996	0.9997	0.9998
Molar Ratio (Drug:Acceptor)	1:1 (Confirmed by Job's method)	1:1 (Confirmed by Job's method)	1:1 (Confirmed by Job's method)
Optimum Reaction Conditions	Reaction in methanol, measured at 526 nm	Reaction in methanol, measured at 460 nm	Reaction in 1,2-dichloroethane, measured at 290 nm
Key Application	Determination in pure form and pharmaceutical dosage form. Results showed no significant difference ($p=0.05$) from an official method.	Determination in pure form and pharmaceutical dosage form. Results showed no significant difference ($p=0.05$) from an official method.	Determination in pure form and pharmaceutical dosage form. Results showed no significant difference ($p=0.05$) from an official method.

Detailed Experimental Protocols

Here are the general steps for each method. You will need to optimize volumes and concentrations based on your specific instrumentation and reagents.

Method 1: Using p-Chloranilic Acid (p-CA)

- **Preparation:** Prepare standard solutions of Oxybuprocaine HCl and p-CA in methanol.
- **Reaction:** Mix aliquots of the drug solution (20-220 $\mu\text{g/mL}$) with a fixed volume of p-CA solution.
- **Measurement:** Dilute the mixture to volume with methanol and measure the absorbance of the resulting colored complex against a reagent blank at **526 nm** [1].

Method 2: Using DDQ

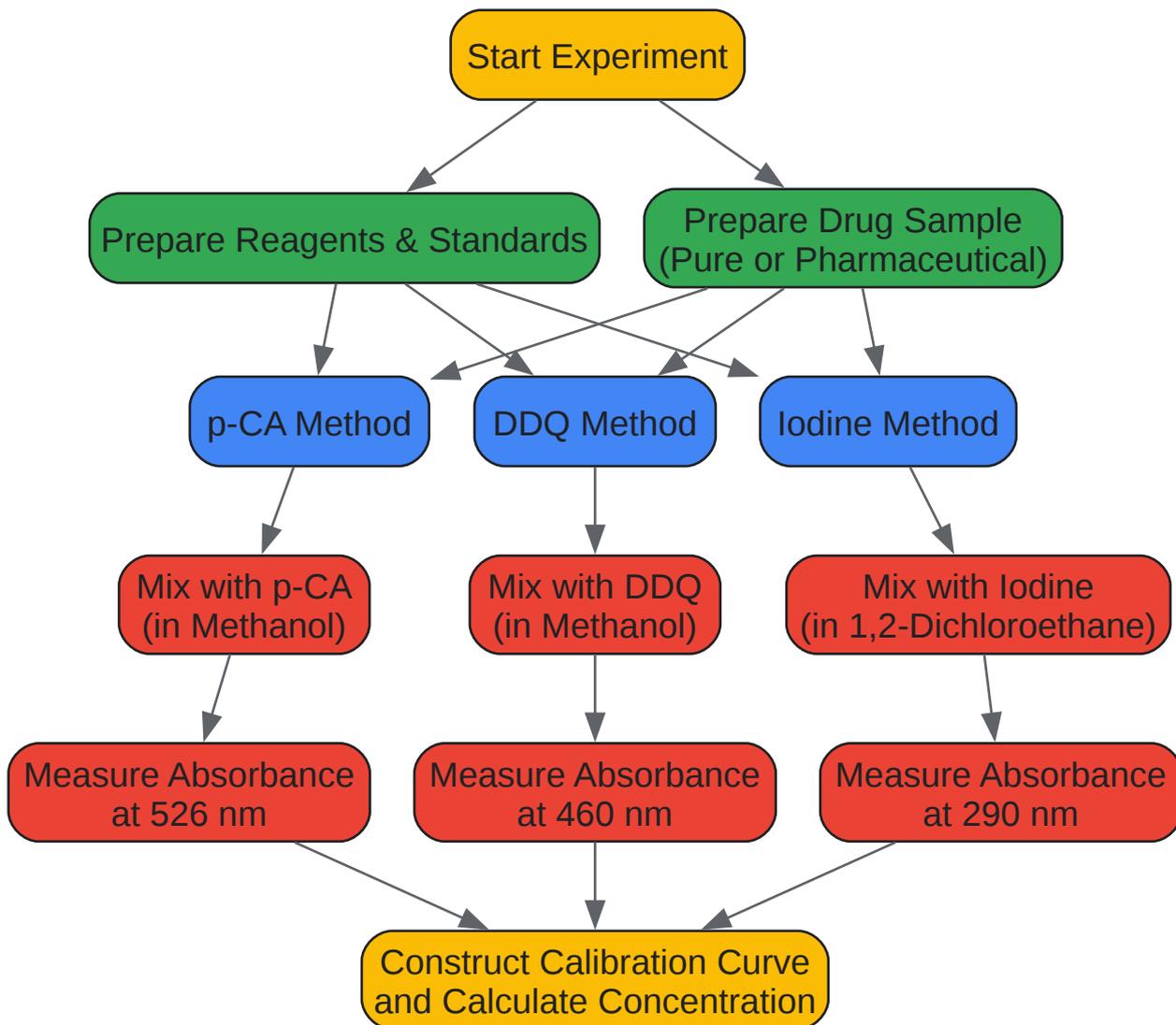
- **Preparation:** Prepare standard solutions of Oxybuprocaine HCl and DDQ in methanol.
- **Reaction:** Mix aliquots of the drug solution (10-80 µg/mL) with a fixed volume of DDQ solution.
- **Measurement:** Dilute the mixture to volume with methanol and measure the absorbance of the resulting colored complex against a reagent blank at **460 nm** [1].

Method 3: Using Iodine

- **Preparation:** Prepare standard solutions of Oxybuprocaine HCl and Iodine in 1,2-dichloroethane.
- **Reaction:** Mix aliquots of the drug solution (4-44 µg/mL) with a fixed volume of Iodine solution.
- **Measurement:** Dilute the mixture to volume with 1,2-dichloroethane and measure the absorbance of the resulting complex against a reagent blank at **290 nm** [1].

Experimental Workflow

The following chart outlines the general workflow for conducting these analyses, from sample preparation to data interpretation.



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> Experimental workflow for the spectrophotometric determination of Oxybuprocaine HCl via charge-transfer complexation.

Important Considerations for Application

- **Method Selection:** The iodine method offers the highest sensitivity (lowest linear range: 4.0-44.0 $\mu\text{g/mL}$), while the p-CA method is useful for higher concentrations [1]. Your choice should depend on the expected concentration of your samples.
- **Stoichiometry Confirmation:** The study used **Job's method of continuous variation** to confirm a 1:1 molar ratio for the complexes in all cases [1]. You may need to perform this to verify the reaction stoichiometry under your specific conditions.

- **Method Validation:** The original researchers validated these methods for accuracy, precision, and specificity, successfully applying them to a pharmaceutical dosage form [1]. Any new application should include similar validation steps.

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References

1. Journal of Progressive Research in Chemistry [scitecresearch.com]

To cite this document: Smolecule. [oxybuprocaine charge transfer complex spectrophotometric determination]. Smolecule, [2026]. [Online PDF]. Available at:

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